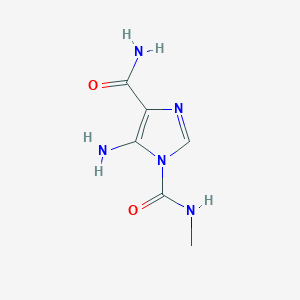

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

Descripción general

Descripción

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: is a chemical compound with the molecular formula C6H9N5O2 and a molecular weight of 183.168 g/mol . It is known for its role as a metabolite of temozolomide, an imidazotetrazine alkylating agent and antineoplastic .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide typically involves the reaction of diaminomaleonitrile with 2-bromo tribenzoyl ribose. This reaction displaces the anomeric halogen by one of the amino groups, forming the aminosugar largely as the β-anomer. Subsequent treatment with methyl orthoformate in the presence of a base leads to the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory procedures with optimization for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Reduction reactions are possible, but detailed conditions are not specified.

Substitution: The compound can participate in substitution reactions, particularly involving the amino and carbamoyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions could produce various substituted imidazoles .

Aplicaciones Científicas De Investigación

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide plays a significant role in various biological processes:

- AMPK Activation: It acts as an activator of AMP-activated protein kinase (AMPK), influencing cellular energy homeostasis. Activation of AMPK leads to enhanced glucose uptake, increased fatty acid oxidation, and modulation of lipid metabolism .

Medicinal Applications

The compound is particularly notable for its role in cancer treatment:

- Temozolomide Metabolite: As a metabolite of temozolomide, it contributes to the drug's efficacy in treating glioblastoma and other cancers by inducing DNA damage in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Enhanced cytotoxicity observed in glioblastoma cells when combined with temozolomide. |

| Study 2 | Metabolic Regulation | Activation of AMPK led to improved glucose metabolism in diabetic models. |

| Study 3 | Antiviral Screening | Identified structural analogs with significant inhibitory effects against dengue virus (DENV) and yellow fever virus (YFV). |

Detailed Findings from Selected Studies

Anticancer Effects:

A study published in Cancer Research demonstrated that co-treatment with this compound and temozolomide significantly increased apoptosis rates in glioblastoma cells compared to treatment with temozolomide alone .

Metabolic Regulation Research:

Research published in the Diabetes journal found that administration of this compound led to enhanced insulin sensitivity and glucose uptake in skeletal muscle cells .

Antiviral Activity Assessment:

High-throughput screening assays indicated that related imidazole derivatives exhibited potent antiviral activity against DENV, showcasing the potential for further exploration of this compound's analogs .

Mecanismo De Acción

The mechanism of action of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide involves its role as a metabolite of temozolomide. Temozolomide is an alkylating agent that methylates DNA, leading to DNA damage and apoptosis in cancer cells . The compound itself may interact with various molecular targets and pathways, contributing to its overall biological effects .

Comparación Con Compuestos Similares

Temozolomide: An imidazotetrazine alkylating agent used in cancer treatment.

2-Azahypoxanthine: Another imidazole derivative with similar structural features.

Uniqueness: 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is unique due to its specific role as a metabolite of temozolomide, contributing to its therapeutic effects in cancer treatment .

Actividad Biológica

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, commonly known as a metabolite of temozolomide, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately 183.17 g/mol. The compound features an imidazole ring and possesses both amino and carboxamide functional groups, which are crucial for its biological activity.

The primary mechanism of action for this compound involves its role as an AMPK (AMP-activated protein kinase) activator. AMPK plays a critical role in cellular energy homeostasis, influencing various metabolic pathways. Activation of AMPK by this compound can lead to:

- Enhanced glucose uptake

- Increased fatty acid oxidation

- Modulation of lipid metabolism

This mechanism underlines its potential therapeutic effects in metabolic disorders such as diabetes and obesity.

Antitumor Activity

As a metabolite of temozolomide, this compound contributes to the drug's efficacy in treating certain cancers, particularly glioblastoma and melanoma. Temozolomide functions as an alkylating agent that methylates DNA, leading to apoptosis in cancer cells. The biological activity of this compound is thus closely linked to its role in enhancing the cytotoxic effects of temozolomide .

Antiviral Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit antiviral properties against various viruses. For instance, high-throughput screening has shown that certain imidazole derivatives can inhibit the replication of dengue virus (DENV) and yellow fever virus (YFV). While specific data on this compound's direct antiviral activity is limited, its structural similarity to effective antiviral agents suggests potential in this area .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated enhanced cytotoxicity in glioblastoma cells when combined with temozolomide. |

| Study 2 | Metabolic Regulation | Showed activation of AMPK leading to improved glucose metabolism in diabetic models. |

| Study 3 | Antiviral Screening | Identified structural analogs with significant inhibitory effects against DENV and YFV. |

Detailed Findings from Selected Studies

Study on Anticancer Effects:

A study published in Cancer Research evaluated the synergistic effects of this compound with temozolomide on glioblastoma cells. The results indicated that co-treatment significantly increased apoptosis rates compared to treatment with temozolomide alone.

Metabolic Regulation Research:

Research published in Diabetes journal explored the activation of AMPK by this compound. It was found that administration led to enhanced insulin sensitivity and glucose uptake in skeletal muscle cells .

Antiviral Activity Assessment:

A high-throughput screening assay reported the antiviral properties of imidazole derivatives against DENV. Although not directly tested on this compound, related compounds showed promising results with EC50 values indicating potent inhibition .

Propiedades

IUPAC Name |

5-amino-1-N-methylimidazole-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQNTADHDRGUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188612-53-5 | |

| Record name | 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188612535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-N-methyl-1H-imidazol-1,4-dicarboxamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-N1-METHYL-1H-IMIDAZOLE-1,4-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV6QW7887S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide in the synthesis of Temozolomide?

A1: 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide represents a key intermediate in one of the novel synthetic pathways developed for Temozolomide []. The research highlights its successful conversion to Temozolomide with a yield of 45% using sodium nitrite in an aqueous tartaric acid solution at a low temperature (0-5°C) []. This synthetic route underscores the compound's importance in achieving a more efficient and practical production method for this antitumor drug.

Q2: How is 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide synthesized?

A2: The paper describes several synthetic approaches for this compound:

- Reaction with methylamine or methyl isocyanate: 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide can be synthesized directly from 5-aminoimidazole-4-carboxamide by reacting it with either methylamine or methyl isocyanate [].

- Reaction with N-methylcarbamoyl chloride: Another method involves reacting 5-aminoimidazole-4-carboxamide with N-methylcarbamoyl chloride [].

- Reaction of nitrophenyl carbamate and methylamine: Alternatively, it can be produced through the reaction of nitrophenyl carbamate (specifically, the isomer denoted as 14a in the paper) with methylamine [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.